molecular formula C8H17NO B1373503 (1-Cyclopropylethyl)(2-methoxyethyl)amine CAS No. 1019551-02-0

(1-Cyclopropylethyl)(2-methoxyethyl)amine

Cat. No.: B1373503
CAS No.: 1019551-02-0
M. Wt: 143.23 g/mol
InChI Key: DZQPYJXLRGGDKY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “(1-Cyclopropylethyl)(2-methoxyethyl)amine” is not specified in the search results. Its use in proteomics research suggests that it may interact with proteins in a specific manner .

Safety and Hazards

While the specific safety and hazards of “(1-Cyclopropylethyl)(2-methoxyethyl)amine” are not detailed in the search results, general safety measures for handling chemicals should be followed. This includes avoiding direct contact, inhalation, and ingestion, and using appropriate personal protective equipment .

Preparation Methods

The synthesis of (1-Cyclopropylethyl)(2-methoxyethyl)amine involves several steps. One common synthetic route includes the reaction of cyclopropylmethylamine with 2-methoxyethyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

(1-Cyclopropylethyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

Comparison with Similar Compounds

(1-Cyclopropylethyl)(2-methoxyethyl)amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclopropyl-N-(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-6-10-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPYJXLRGGDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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